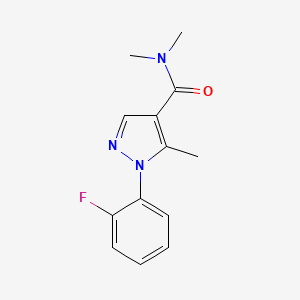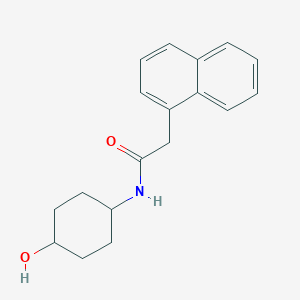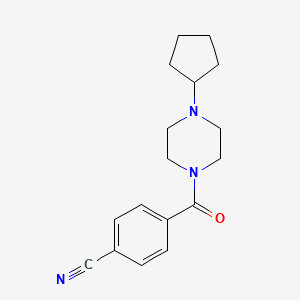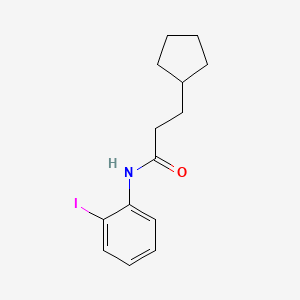
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit potent activity against various types of cancer cells.
Mecanismo De Acción
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide exerts its anti-cancer activity by inhibiting the activity of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of BTK leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to exhibit high selectivity for BTK, which minimizes off-target effects.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to be highly selective for BTK. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have a favorable toxicity profile in preclinical studies. However, 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide also has limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide as a cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in cancer patients. Another potential direction is the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of new 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide analogs may lead to the discovery of more potent and selective inhibitors of BTK.
Conclusion
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is a small molecule inhibitor that has gained significant attention in the field of cancer research. It exhibits potent anti-cancer activity and has been shown to be highly selective for BTK. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, including its development as a cancer treatment and the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in combination with other cancer treatments.
Métodos De Síntesis
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzonitrile with tert-butyl magnesium chloride to form 2-fluorophenylmagnesium chloride. The resulting compound is then reacted with 1,2,4-trimethylpyrazole-3-carboxylic acid to form the desired product, 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. The synthesis of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to exhibit potent activity against various types of cancer cells, including B-cell lymphomas, multiple myeloma, and solid tumors. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-10(13(18)16(2)3)8-15-17(9)12-7-5-4-6-11(12)14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHFIRUQFEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)


![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
